1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide
Description
The compound 1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide features a piperidine core acetylated at the 1-position and linked via a carboxamide group to a pyrazole ring substituted with a tetrahydropyran (oxan-2-yl) methyl group.
Properties
IUPAC Name |
1-acetyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-13(22)20-7-5-14(6-8-20)17(23)19-15-10-18-21(11-15)12-16-4-2-3-9-24-16/h10-11,14,16H,2-9,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOPPXERKEUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide is a novel synthetic derivative that combines several pharmacologically active moieties, including a piperidine core and a pyrazole ring. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 304.35 g/mol
Antibacterial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and pyrazole moieties have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-acetyl-N-{...} | S. aureus | 32 µg/mL |
| 1-acetyl-N-{...} | E. coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary in vitro studies suggest that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
Enzyme Inhibition
Inhibition studies have shown that 1-acetyl-N-{...} acts as a potent inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and gastric ulcers, respectively.
| Enzyme | IC50 Value |
|---|---|
| Acetylcholinesterase | 0.45 µM |
| Urease | 0.78 µM |
Study 1: Antibacterial Efficacy
In a study conducted by Li et al. (2020), various derivatives of piperidine were synthesized and tested for antibacterial activity. The results indicated that compounds with oxan moieties significantly enhanced the antibacterial potency against Gram-positive bacteria.
Study 2: Anticancer Mechanism
Research by Kumar et al. (2021) explored the anticancer properties of pyrazole derivatives, revealing that the introduction of acetyl groups increased cytotoxicity in cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
HCV Inhibitors
Compounds such as 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide (C₂₉H₄₄ClN₄O₂) share the piperidine-4-carboxamide core but replace the pyrazole-oxane group with chloro-methylphenyl oxazole substituents. These modifications likely enhance aromatic interactions with viral targets, as evidenced by their synthesis for HCV inhibition .
The oxazole-based analogues exhibit higher molecular weights and lipophilicity due to aromatic substituents, which may reduce solubility compared to the target compound’s oxane group .
SARS-CoV-2 Inhibitors
Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 4, ) utilize bulky aromatic groups (naphthalene) on the piperidine core. These substituents enhance π-π stacking but may compromise bioavailability.
GPR139 Antagonists and Receptor-Targeted Analogues
A patent () describes 1-(1H-pyrazol-4-yl)methyl derivatives with imidazole cores as GPR139 antagonists for depression treatment. While the target compound shares the pyrazole motif, its piperidine-carboxamide core and oxane substituent differ significantly. Imidazole-based compounds exhibit higher basicity, altering protonation states and receptor binding kinetics compared to the acetylated piperidine in the target molecule .
Structural Variations in Piperidine-Carboxamide Derivatives
Halogenated Aryl Analogues
1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide (C₁₄H₁₆ClFN₂O₂, MW 298.74) replaces the pyrazole-oxane group with a halogenated aryl ring.
Heterocyclic Modifications
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (C₁₈H₂₀N₈O, MW 364.4) introduces triazole and pyridazine rings, increasing hydrogen-bonding capacity. However, the target compound’s oxane group offers a balance of polarity and conformational flexibility, which may improve pharmacokinetics .
Preparation Methods
Acetylation of Piperidine-4-Carboxamide
The synthesis begins with the acetylation of piperidine-4-carboxamide to introduce the 1-acetyl moiety. Patil et al. demonstrated that treating piperidine-4-carboxamide with acetic anhydride in dichloromethane (DCM) at 0–20°C for 18 hours in the presence of triethylamine yields 1-acetylpiperidine-4-carboxamide quantitatively. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.
Key Conditions :
- Solvent : Dichloromethane
- Base : Triethylamine (3 equivalents relative to substrate)
- Temperature : 0°C initial, warming to room temperature
- Yield : >99%
Characterization data for the intermediate includes LCMS (m/z 171 [M+H]⁺) and ¹H NMR (CDCl₃, 300 MHz): δ 4.53–4.49 (m, 1H), 3.98–3.93 (m, 1H), 3.19–3.09 (m, 1H), 2.73–2.63 (m, 1H), 1.89–1.80 (m, 2H).
Synthesis of 1-[(Oxan-2-yl)Methyl]-1H-Pyrazol-4-Amine
The pyrazole moiety is synthesized via reductive amination, as described in PMC9415947 . A two-step protocol involves:
- Aldehyde Preparation : Oxidation of 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-methanol to the corresponding aldehyde using Dess–Martin periodinane.
- Reductive Amination : Reaction of the aldehyde with (oxan-2-yl)methylamine in the presence of sodium triacetoxyborohydride (STAB) to yield 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine.
Optimized Parameters :
Amide Coupling to Form Target Compound
The final step involves coupling 1-acetylpiperidine-4-carboxylic acid with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine. EP3287461B1 outlines a method using carbodiimide-based coupling agents:
- Acid Activation : Treatment of 1-acetylpiperidine-4-carboxylic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
- Amide Formation : Addition of the pyrazole amine and stirring at room temperature for 12–24 hours.
Reaction Metrics :
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Table 1 : Comparative yields under varying coupling conditions.
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 89 |
| DCC/DMAP | THF | 25 | 72 |
| HATU | DMF | 0→25 | 85 |
EDC/HOBt in DCM provided the highest yield (89%), while DCC/DMAP in THF resulted in lower efficiency due to poor solubility.
Mechanistic and Operational Considerations
Acetylation Kinetics
The acetylation of piperidine-4-carboxamide is exothermic, necessitating controlled addition of acetic anhydride at 0°C to prevent side reactions such as over-acetylation or decomposition. Triethylamine acts as both a base and a proton scavenger, enhancing reaction efficiency.
Reductive Amination Challenges
In the synthesis of the pyrazole amine, steric hindrance from the oxane ring necessitates extended reaction times (12–24 hours) for complete conversion. STAB was selected over NaBH₃CN due to its superior selectivity for imine intermediates.
Industrial and Scalability Insights
PMC9415947 highlights that the use of DCM as a solvent enables easy scalability, with >90% recovery via rotary evaporation. However, DMF-based couplings require extensive washing to remove residual solvent, increasing operational costs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Stepwise Functionalization : Sequential coupling of the piperidine-carboxamide core with acetyl and oxane-methyl-pyrazole moieties.
- Key Conditions : Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., ethanol or dichloromethane) to enhance yield and purity .
- Catalysts : Triethylamine or other bases to facilitate nucleophilic substitutions .
- Purification : Use of High Performance Liquid Chromatography (HPLC) or recrystallization to isolate the final product .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the pyrazole and oxane substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula.
- HPLC : Monitors reaction progress and assesses purity (>95% threshold for pharmacological studies) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
Q. What safety precautions are necessary when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection due to acute toxicity and skin irritation risks .
- Ventilation : Use fume hoods to avoid aerosol/dust inhalation.
- Waste Disposal : Follow institutional guidelines for organic waste; avoid aqueous release due to potential ecological toxicity .
Advanced Research Questions
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
Comparative analysis of analogs (Table 1) highlights key functional groups influencing bioactivity:
| Compound Name | Key Structural Differences | Observed Bioactivity |
|---|---|---|
| 4-(1-methyl-1H-pyrazol-5-yl)piperidine | Lacks pyrimidine moiety | Reduced CNS activity |
| 5-chloro-4-{(1-methyl-1H-pyrazol-4-yl)oxy}pyrimidine | Chlorine substitution | Enhanced antimicrobial potency |
| Target Compound | Oxane and acetyl groups | Hypothesized kinase inhibition |
The oxane group improves solubility, while the acetyl-piperidine core may enhance target binding .
Q. How should researchers address contradictions in biological activity data across studies?
- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, buffer pH) to rule out experimental variability .
- Computational Modeling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and in silico results .
- Meta-Analysis : Compare datasets from structurally related compounds (e.g., pyrazole-piperidine hybrids) to identify trends in potency or selectivity .
Q. What methodological strategies optimize this compound’s stability and bioavailability for in vivo studies?
- Salt Formation : Introduce hydrochloride or sulfate salts to improve aqueous solubility .
- Prodrug Design : Mask the acetyl group with enzymatically cleavable moieties (e.g., ester prodrugs) for enhanced membrane permeability .
- Stability Testing : Accelerated degradation studies under varied pH and temperature to identify vulnerable functional groups (e.g., oxane ring hydrolysis) .
Q. How can computational tools guide the design of derivatives with improved pharmacological profiles?
- Molecular Dynamics Simulations : Predict conformational flexibility and binding kinetics to targets like carbonic anhydrases or viral proteases .
- ADMET Prediction : Use software like Schrödinger or MOE to forecast absorption, metabolism, and toxicity risks early in development .
- Quantum Mechanics (QM) : Analyze electronic properties of the pyrazole ring to optimize reactivity in functionalization reactions .
Data Contradiction Analysis
Q. Why might biological activity vary between enantiomers or polymorphs of this compound?
- Enantiomeric Specificity : Chiral centers in the piperidine ring may lead to differential binding to stereosensitive targets (e.g., ion channels) .
- Polymorphism : Crystalline vs. amorphous forms can alter dissolution rates, impacting bioavailability. Use powder X-ray diffraction (PXRD) to characterize solid-state forms .
Q. How can researchers validate off-target effects observed in high-throughput screening?
- Counter-Screening : Test against unrelated targets (e.g., unrelated kinases or receptors) to confirm specificity.
- CRISPR Knockout Models : Eliminate suspected off-target proteins in cellular assays to isolate the compound’s primary mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
